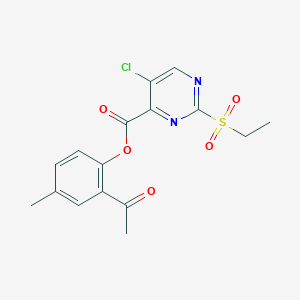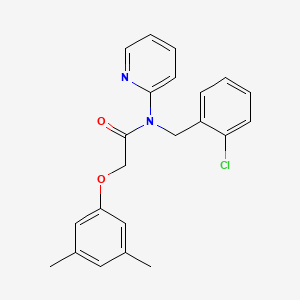![molecular formula C21H30N2O4S B11303234 N-{3-[(4-methoxyphenyl)sulfonyl]-4,5-dimethyl-1-(2-methylpropyl)-1H-pyrrol-2-yl}-2-methylpropanamide](/img/structure/B11303234.png)
N-{3-[(4-methoxyphenyl)sulfonyl]-4,5-dimethyl-1-(2-methylpropyl)-1H-pyrrol-2-yl}-2-methylpropanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{3-[(4-methoxyphenyl)sulfonyl]-4,5-dimethyl-1-(2-methylpropyl)-1H-pyrrol-2-yl}-2-methylpropanamide is a complex organic compound known for its significant role as a matrix metalloproteinase (MMP) inhibitor.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-[(4-methoxyphenyl)sulfonyl]-4,5-dimethyl-1-(2-methylpropyl)-1H-pyrrol-2-yl}-2-methylpropanamide typically involves multi-step organic reactions. One common synthetic route includes:
Nitration: of a suitable aromatic precursor.
Reduction: of the nitro group to an amine.
Bromination: to introduce a bromine substituent.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthesis generally follows the principles of green chemistry to minimize environmental impact and maximize yield.
Analyse Chemischer Reaktionen
Types of Reactions
N-{3-[(4-methoxyphenyl)sulfonyl]-4,5-dimethyl-1-(2-methylpropyl)-1H-pyrrol-2-yl}-2-methylpropanamide undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups attached to the aromatic ring.
Reduction: Often used to convert nitro groups to amines.
Substitution: Common in the modification of the aromatic ring.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate.
Reducing agents: Like lithium aluminum hydride.
Substituting agents: Including halogens and other electrophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield various oxidized derivatives, while substitution reactions can introduce different functional groups onto the aromatic ring.
Wissenschaftliche Forschungsanwendungen
N-{3-[(4-methoxyphenyl)sulfonyl]-4,5-dimethyl-1-(2-methylpropyl)-1H-pyrrol-2-yl}-2-methylpropanamide is widely used in scientific research due to its inhibitory effects on matrix metalloproteinases (MMPs). Its applications include:
Chemistry: Used as a reagent in organic synthesis.
Biology: Studied for its role in inhibiting MMPs, which are involved in tissue remodeling and various diseases.
Medicine: Potential therapeutic applications in treating diseases involving MMPs, such as cancer and arthritis.
Industry: Utilized in the development of new materials and chemical processes
Wirkmechanismus
The compound exerts its effects by binding to the active site of MMP-3, thereby inhibiting its activity. This inhibition is crucial in regulating the degradation of extracellular matrix components, which is essential in various physiological and pathological processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-Isobutyl-N-(4-methoxyphenylsulfonyl)glycyl Hydroxamic Acid
- Matrix Metalloproteinase-3 Inhibitor II
- MMP-3 Inhibitor II
Uniqueness
N-{3-[(4-methoxyphenyl)sulfonyl]-4,5-dimethyl-1-(2-methylpropyl)-1H-pyrrol-2-yl}-2-methylpropanamide is unique due to its specific inhibitory action on MMP-3, making it a valuable tool in research and potential therapeutic applications. Its structure allows for selective binding and inhibition, which is not as pronounced in other similar compounds .
Eigenschaften
Molekularformel |
C21H30N2O4S |
|---|---|
Molekulargewicht |
406.5 g/mol |
IUPAC-Name |
N-[3-(4-methoxyphenyl)sulfonyl-4,5-dimethyl-1-(2-methylpropyl)pyrrol-2-yl]-2-methylpropanamide |
InChI |
InChI=1S/C21H30N2O4S/c1-13(2)12-23-16(6)15(5)19(20(23)22-21(24)14(3)4)28(25,26)18-10-8-17(27-7)9-11-18/h8-11,13-14H,12H2,1-7H3,(H,22,24) |
InChI-Schlüssel |
ZCVHCCUQPLMRRZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(N(C(=C1S(=O)(=O)C2=CC=C(C=C2)OC)NC(=O)C(C)C)CC(C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[2-(2-chlorophenyl)-2-(dimethylamino)ethyl]-5-phenyl-1,2-oxazole-3-carboxamide](/img/structure/B11303156.png)
![3-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)-N-isopropylpropanamide](/img/structure/B11303166.png)
![4-fluoro-N-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]phenyl}benzamide](/img/structure/B11303168.png)
![4-Methoxyphenyl 5-chloro-2-[(4-fluorobenzyl)sulfonyl]pyrimidine-4-carboxylate](/img/structure/B11303172.png)
![1-(3-methylphenoxy)-3-[2-(phenoxymethyl)-1H-benzimidazol-1-yl]propan-2-ol](/img/structure/B11303176.png)
![N-Ethyl-4-methyl-6-{4-[3-(trifluoromethyl)benzenesulfonyl]piperazin-1-YL}pyrimidin-2-amine](/img/structure/B11303180.png)
![N-{1-[(4-Methylphenyl)methyl]-1H-pyrazol-5-YL}adamantane-1-carboxamide](/img/structure/B11303195.png)
![N~4~-(3-chloro-4-methylphenyl)-N~6~,N~6~-diethyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B11303202.png)
![4-({2-[(3-benzyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}amino)butanoic acid](/img/structure/B11303210.png)
![N-(4-{2-[(2-ethylphenyl)amino]-2-oxoethyl}-3-oxo-3,4-dihydroquinoxalin-2-yl)-N-(4-methylbenzyl)acetamide](/img/structure/B11303211.png)

![N~4~-(3-chloro-4-methylphenyl)-1-methyl-N~6~-(2-phenylethyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B11303215.png)
![7-(3,4-Dimethoxyphenyl)-4-(4-hydroxyphenyl)-3-methyl-4,6,7,8-tetrahydro[1,2]oxazolo[5,4-b]quinolin-5-ol](/img/structure/B11303221.png)
